molecular formula C10H10N2O3 B1483855 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid CAS No. 2090953-22-1

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1483855
CAS No.: 2090953-22-1
M. Wt: 206.2 g/mol
InChI Key: WVSPMWVXBKSTJG-UHFFFAOYSA-N
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Description

2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)propanoic acid is a chemical compound that features a pyrazole ring substituted with a furan moiety and a propanoic acid group

Biochemical Analysis

Biochemical Properties

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of furan derivatives . These interactions often involve the formation of reactive electrophilic species, which can further participate in various biochemical transformations .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it has been found to impact gene expression, thereby influencing various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . These interactions often result in changes in gene expression, which can have downstream effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable, it can undergo degradation under certain conditions, which can impact its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as antimicrobial activity . At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic transformations can influence the compound’s activity and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, thereby influencing its overall activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can impact its efficacy and role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

  • Furan-3-carbaldehyde: is reacted with hydrazine hydrate to form 3-(furan-3-yl)-1H-pyrazole .

  • The resulting pyrazole is then subjected to a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the propanoic acid group.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, green chemistry principles can be applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

  • Reduction: The pyrazole ring can be reduced to form pyrazolines.

  • Substitution: The propanoic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Furan-3-carboxylic acid derivatives.

  • Reduction: Pyrazolines.

  • Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer properties.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)propanoic acid is structurally similar to other compounds containing the pyrazole and furan moieties. Some similar compounds include:

  • Furan-3-carboxylic acid

  • Pyrazole derivatives

  • Propanoic acid derivatives

While these compounds share structural similarities, this compound is unique in its combination of the pyrazole and furan rings with the propanoic acid group, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(furan-3-yl)pyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7(10(13)14)12-5-9(4-11-12)8-2-3-15-6-8/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSPMWVXBKSTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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